molecular formula C9H12N2O3 B8671388 5-(2-Aminoethoxy)-2-hydroxybenzamide CAS No. 74454-87-8

5-(2-Aminoethoxy)-2-hydroxybenzamide

Cat. No. B8671388
CAS RN: 74454-87-8
M. Wt: 196.20 g/mol
InChI Key: GPWXTFYFEXNIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04559354

Procedure details

A solution of 3.9 g of 5-(2-aminoethoxy)-salicylamide in 30 ml of dimethyl sulphoxide is heated to 70° and 7.2 g of 2-[4-(2,3-epoxypropoxy)-phenyl]-1-methyl-4-(trifluoromethyl)-1H-imidazole are added. The reaction mixture is stirred for 1 hour at 70° and worked up analogously to Example 12. 1-[2-(3-carbamoyl-4-hydroxyphenoxy)-ethylamino]-3-[4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)-phenoxy]-2-propanol having a melting point of 195°-197° is obtained (from methanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
2-[4-(2,3-epoxypropoxy)-phenyl]-1-methyl-4-(trifluoromethyl)-1H-imidazole
Quantity
7.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][O:4][C:5]1[CH:13]=[C:9]([C:10]([NH2:12])=[O:11])[C:8]([OH:14])=[CH:7][CH:6]=1.[O:15]1[CH2:35][CH:16]1[CH2:17][O:18][C:19]1[CH:24]=[CH:23][C:22]([C:25]2[N:26]([CH3:34])[CH:27]=[C:28]([C:30]([F:33])([F:32])[F:31])[N:29]=2)=[CH:21][CH:20]=1.CO>CS(C)=O>[C:10]([C:9]1[CH:13]=[C:5]([CH:6]=[CH:7][C:8]=1[OH:14])[O:4][CH2:3][CH2:2][NH:1][CH2:35][CH:16]([OH:15])[CH2:17][O:18][C:19]1[CH:20]=[CH:21][C:22]([C:25]2[N:26]([CH3:34])[CH:27]=[C:28]([C:30]([F:32])([F:33])[F:31])[N:29]=2)=[CH:23][CH:24]=1)(=[O:11])[NH2:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
NCCOC1=CC=C(C(C(=O)N)=C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
2-[4-(2,3-epoxypropoxy)-phenyl]-1-methyl-4-(trifluoromethyl)-1H-imidazole
Quantity
7.2 g
Type
reactant
Smiles
O1C(COC2=CC=C(C=C2)C=2N(C=C(N2)C(F)(F)F)C)C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hour at 70°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(N)(=O)C=1C=C(OCCNCC(COC2=CC=C(C=C2)C=2N(C=C(N2)C(F)(F)F)C)O)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.